4-Amino-6-chloro-5-cyanopicolinic acid

Description

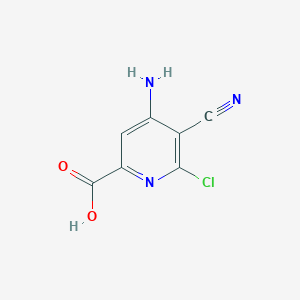

4-Amino-6-chloro-5-cyanopicolinic acid is a heterocyclic compound featuring a pyridine backbone substituted with amino (–NH₂), chloro (–Cl), and cyano (–CN) groups at positions 4, 6, and 5, respectively. This trifunctionalized structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities (due to the amino and carboxylic acid groups) and electronic effects (from the electron-withdrawing Cl and CN groups) .

Properties

CAS No. |

904311-41-7 |

|---|---|

Molecular Formula |

C7H4ClN3O2 |

Molecular Weight |

197.58 g/mol |

IUPAC Name |

4-amino-6-chloro-5-cyanopyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-3(2-9)4(10)1-5(11-6)7(12)13/h1H,(H2,10,11)(H,12,13) |

InChI Key |

SDETXBSPOPGHNF-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)N |

Canonical SMILES |

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional group arrangement distinguishes it from related picolinic acid derivatives. Below is a comparative analysis of key analogs, focusing on structural variations, similarity scores (where available), and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations:

The methyl ester in methyl 4-amino-6-chloropyridine-2-carboxylate (CAS 1235475-17-8) introduces steric bulk and alters lipophilicity, which may affect bioavailability in drug design .

Hydrogen-Bonding Networks: The positional shift of the amino group to position 3 (CAS 1112213-20-3) disrupts the hydrogen-bonding pattern critical for crystal packing or molecular recognition, as inferred from Etter’s graph set analysis .

Synthetic Utility: The cyano group in the target compound and its analogs (e.g., CAS 53234-56-3) may serve as a precursor for further functionalization, such as hydrolysis to amides or reduction to amines, a strategy common in heterocyclic chemistry .

Research Implications and Gaps

While the provided evidence lacks direct experimental data on the target compound, structural analogs highlight trends in substituent effects:

- Crystallography: Tools like SHELX could resolve the hydrogen-bonding motifs of the target compound, leveraging its amino and carboxylic acid groups for precise crystal structure determination.

- Design Strategies: The high similarity score of methyl 4-amino-6-chloropyridine-2-carboxylate (0.92) suggests that ester derivatives could retain core reactivity while improving synthetic accessibility .

Further studies are needed to explore the biological activity, solubility, and stability of this compound, building on methodologies applied to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.